Ferromagnetic vanadium disulfide VS2 monolayers with high Curie temperature and high spin polarization†
Physical Chemistry Chemical Physics Pub Date: 2023-03-28 DOI: 10.1039/D3CP00377A
Abstract
The structural, electronic, and magnetic properties of vanadium disulfide VS2 monolayers were investigated using first-principles calculations and Monte Carlo (MC) simulations. The results of molecular dynamics simulations and phonon dispersion showed that the VS2 monolayer has good dynamic and thermodynamic stabilities. Based on the results of the band structure, we also explore the effect of carrier concentrations on the spin gap, spin polarization and the direction of the easy magnetic axis. Our results demonstrated that doping an appropriate amount of holes can cause the reversal of the easy magnetic axis and maintain nearly 100% spin polarization, which greatly improves the application possibility of the VS2 monolayer as a spintronic device. The contribution of different orbits to the spin–orbit coupling (SOC) effect is given in magnetocrystalline anisotropy energy, which provides a theoretical basis for explaining the origin of magnetic crystal anisotropy. Based on the MC simulations, we also showed the influences of different parameters (carrier concentrations, magnetic field and crystal field) on the magnetothermal properties of the VS2 monolayer. It is found that the increase of hole doping concentrations can promote the increase of the Curie temperature, while the increase of electron doping concentrations will greatly weaken the Curie temperature. Furthermore, according to the influences of different parameters on the Curie temperature and spin polarization, we conclude that a suitably enhanced magnetic field and appropriate hole concentrations will not only make the system maintain high spin polarization, but also make the system exhibit ferromagnetic properties above room temperature.
Recommended Literature
- [1] Use of achiral additives to increase the stereoselectivity in Rh(ii)-catalyzed cyclopropanations†‡
- [2] Predominant defects in semiconductor isovalent solid solutions: Pb1 –y(SexTe1 –x)y, Pb1 –y(SxTe1 –x)y and Pb1 –y(SxSe1 –x)y
- [3] Unveiling the active isomer of cycloalanopine, a cyclic opine from Lactobacillus rhamnosus LS8, through synthesis and analog production†
- [4] Ionic liquid gel materials: applications in green and sustainable chemistry
- [5] Shear-thinning hyaluronan-based fluid hydrogels to modulate viscoelastic properties of osteoarthritis synovial fluids†
- [6] Implications of relaxation dynamics of collapsed conjugated polymeric nanoparticles for light-harvesting applications
- [7] Radiosynthesis and in vivo evaluation of a novel σ1 selective PET ligand†
- [8] Structural properties of polystyrene oligomers in different environments: a molecular dynamics study
- [9] On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation†
- [10] Chemistry of adamantane. Part III. The synthesis and reactions of 1,2-disubstituted adamantane derivatives
Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 126840-22-0